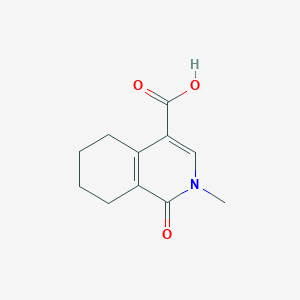
2-メチル-1-オキソ-1,2,5,6,7,8-ヘキサヒドロイソキノリン-4-カルボン酸
概要
説明
2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds, structurally similar to quinolines, and are known for their diverse biological activities and applications in various fields of science and industry.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for synthesizing other complex molecules
Biology: Biologically, 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid exhibits various activities, such as antimicrobial, antiviral, and anticancer properties. These attributes make it a valuable candidate for drug development and therapeutic research.
Medicine: In medicine, the compound is explored for its potential use in treating diseases. Its ability to interact with biological targets and pathways offers promising avenues for developing new treatments for conditions such as cancer, infections, and inflammation.
Industry: Industrially, this compound is used in the synthesis of dyes, pigments, and other chemical products. Its unique properties contribute to the development of advanced materials and technologies.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid typically involves multiple steps, starting from simpler organic compounds. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize waste and environmental impact.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions may involve halides or other suitable nucleophiles.
Addition: Various electrophiles can add to the compound under specific conditions.
Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, substituted analogs, and adducts, depending on the reagents and conditions used.
作用機序
The mechanism by which 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, inhibiting or activating their functions, leading to the desired biological outcomes. The exact mechanism can vary depending on the specific application and target.
類似化合物との比較
Isoquinoline: A closely related compound with similar biological activities.
Quinoline: Another structurally similar compound with diverse applications.
Indole: A heterocyclic compound with various biological activities.
Uniqueness: 2-Methyl-1-oxo-1,2,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid stands out due to its specific structural features and the resulting biological activities. Its unique combination of functional groups and ring structure differentiates it from other isoquinolines and related compounds.
特性
IUPAC Name |
2-methyl-1-oxo-5,6,7,8-tetrahydroisoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12-6-9(11(14)15)7-4-2-3-5-8(7)10(12)13/h6H,2-5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZVOEDDFQLFRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(C1=O)CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-{[(Tert-butoxy)carbonyl]amino}-2-(4-fluorophenyl)propanoic acid](/img/structure/B1383373.png)



![tert-butyl N-[4-(hydroxymethyl)piperidin-4-yl]carbamate, acetic acid](/img/structure/B1383379.png)
![2-{octahydro-1H-cyclopenta[b]pyridin-1-yl}ethan-1-amine dihydrochloride](/img/structure/B1383383.png)
![8-(2-Aminoethyl)-8-azabicyclo[3.2.1]octan-3-ol dihydrochloride](/img/structure/B1383388.png)


